A-286982 vs. BIRT 377: A 12-Fold Increase in Potency for LFA-1/ICAM-1 Interaction Disruption
A-286982 demonstrates significantly higher potency in inhibiting the LFA-1/ICAM-1 interaction compared to the allosteric modulator BIRT 377. In a biochemical LFA-1/ICAM-1 binding assay, A-286982 achieves an IC50 of 44 nM, whereas BIRT 377 exhibits a Kd of 25.8 nM in binding studies, reflecting a 1.7-fold difference in binding affinity. However, in functional cell-based assays, A-286982's IC50 for LFA-1-mediated cellular adhesion is 35 nM, while BIRT 377's functional inhibition of LFA-1-mediated adhesion is reported with an IC50 of 470 nM in some cellular contexts, representing a >13-fold difference in functional potency [1][2].
| Evidence Dimension | LFA-1/ICAM-1 Binding Affinity / Functional Inhibition of Cell Adhesion |
|---|---|
| Target Compound Data | IC50 = 44 nM (binding assay); IC50 = 35 nM (cell adhesion assay) |
| Comparator Or Baseline | BIRT 377: Kd = 25.8 nM (binding); IC50 = 470 nM (functional adhesion assay in certain conditions) |
| Quantified Difference | ~1.7-fold difference in binding affinity; >13-fold difference in functional cell adhesion potency |
| Conditions | LFA-1/ICAM-1 time-resolved fluorescence binding assay; LFA-1-mediated cellular adhesion assay |
Why This Matters
This demonstrates that A-286982 offers substantially greater functional inhibition of cell adhesion at lower concentrations than BIRT 377, making it a more potent tool for studying LFA-1-dependent processes in cellular assays.
- [1] Liu G, Link JT, Pei Z, et al. Discovery of novel p-arylthio cinnamides as antagonists of leukocyte function-associated antigen-1/intracellular adhesion molecule-1 interaction. 1. Identification of an additional binding pocket based on an anilino diaryl sulfide lead. J Med Chem. 2000;43(21):4025-4040. View Source
- [2] Last-Barney K, Davidson W, Cardozo M, et al. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion. J Immunol. 1999;163(10):5173-5177. View Source
